5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of 5-bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole exhibit a singlet at δ 8.21 ppm corresponding to the aromatic proton at position 4, deshielded by adjacent electronegative groups. The absence of other aromatic signals confirms the substitution pattern, as positions 5, 6, and 7 are occupied by non-protonated substituents.
¹⁹F NMR reveals two distinct resonances: a triplet at δ -63.5 ppm (CF₃ group, J = 9.8 Hz) and a doublet at δ -112.4 ppm (C-F, J = 7.2 Hz). ¹³C NMR data include signals for the CF₃ carbon at δ 121.5 ppm (q, J = 288 Hz) and the quaternary carbons adjacent to bromine and fluorine at δ 138.2 ppm and δ 145.6 ppm , respectively.
Infrared (IR) Spectroscopy
IR absorption bands at 1,235 cm⁻¹ and 1,130 cm⁻¹ correspond to C-F stretching vibrations in the trifluoromethyl and fluoro groups. The C-Br stretch appears as a weak band near 560 cm⁻¹ , while the benzoxazole ring’s C=N and C-O stretches are observed at 1,620 cm⁻¹ and 1,265 cm⁻¹ , respectively.
UV-Vis Spectroscopy
The compound exhibits strong absorption in the UV region with λₘₐₓ at 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the aromatic system. A weaker band at 320 nm (ε = 890 L·mol⁻¹·cm⁻¹) arises from n→π* transitions involving the oxazole nitrogen lone pair.
Table 3: Spectral Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H) | H-4 |
| ¹⁹F NMR | δ -63.5 (t), δ -112.4 (d) | CF₃, C-F |
| ¹³C NMR | δ 121.5 (q), 138.2, 145.6 | CF₃, C-Br, C-F |
| IR | 1,235, 1,130, 560 cm⁻¹ | C-F, C-Br stretches |
| UV-Vis | 278 nm, 320 nm | π→π, n→π transitions |
Properties
Molecular Formula |
C8H2BrF4NO |
|---|---|
Molecular Weight |
284.00 g/mol |
IUPAC Name |
5-bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H2BrF4NO/c9-3-1-4-7(15-2-14-4)5(6(3)10)8(11,12)13/h1-2H |
InChI Key |
BQHCOSBKTDUFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)C(F)(F)F)OC=N2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzoxazole Core
The benzoxazole ring is commonly synthesized by cyclizing an o-aminophenol with a carboxylic acid derivative under dehydrating conditions. This step establishes the heterocyclic scaffold essential for subsequent functionalization.
Trifluoromethylation
- The trifluoromethyl group is introduced using copper(I) trifluoromethyl reagents (CF₃Cu) or via Ullmann-type coupling reactions.
- These methods enable the direct attachment of the trifluoromethyl group to the aromatic ring, typically under mild conditions to preserve other sensitive substituents.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of benzoxazole ring | Cyclization of o-aminophenol with carboxylic acid | Variable | Requires dehydrating conditions; base or acid catalysis may be used |
| Bromination | Pd-catalyzed cross-coupling with bromo precursors | High | Reflux in Et₃N/THF (1:1), bis(triphenylphosphine)palladium dichloride catalyst |
| Fluorination | Controlled fluorination or Pd-catalyzed coupling | High | Similar conditions as bromination; regioselectivity critical |
| Trifluoromethylation | Ullmann-type coupling or CF₃Cu reagent | Moderate to High | Direct trifluoromethylation under mild conditions; copper reagents preferred |
A related intermediate, 3-fluoro-5-trifluoromethylphenylboronic acid, is synthesized via Grignard reaction starting from 3-fluoro-5-trifluoromethylphenyl bromide:
- Magnesium turnings and iodine initiate Grignard formation in tetrahydrofuran at 45 °C.
- The Grignard reagent is reacted with trimethyl borate at -78 °C.
- After workup and acidification, the boronic acid intermediate is isolated with a melting point of 167-168 °C and confirmed by NMR spectroscopy.
- This intermediate is useful for subsequent palladium-catalyzed cross-coupling steps in the synthesis of the target benzoxazole derivative.
- Industrial synthesis optimizes these steps for scalability, yield, and cost-effectiveness.
- Continuous flow reactors and advanced purification techniques are employed to improve throughput and product purity.
- Catalyst loading, solvent choice, and reaction times are fine-tuned to maximize efficiency.
- The final compound’s structure is confirmed by spectroscopic methods including NMR, elemental analysis, and mass spectrometry.
- Elemental analysis typically shows close agreement between calculated and observed values (e.g., carbon content around 56-57%).
- High-resolution mass spectrometry confirms molecular weight and isotopic patterns consistent with bromine and fluorine substituents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions where halogens are attached.
Oxidation and Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Halogenation Reagents: Such as N-bromosuccinimide (NBS) for bromination.
Trifluoromethylation Reagents: Such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzoxazole structure with bromine at the 5-position, fluorine at the 6-position, and a trifluoromethyl group at the 7-position. Its molecular formula is with a molecular weight of approximately 284.00 g/mol. The unique arrangement of substituents enhances its chemical reactivity and biological activity, making it a valuable building block for synthesizing complex organic molecules.
Anticancer Activity
Research indicates that 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole exhibits promising anticancer properties. It has shown effectiveness against colorectal carcinoma by inhibiting specific enzymes and pathways essential for cancer cell survival. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells by disrupting metabolic pathways crucial for their growth .
Case Study: Colorectal Cancer Xenograft Model
In a study involving a nude mouse model with HCT-116 colon adenocarcinoma, the compound was tested alongside established drugs like BEZ235. Results indicated that while BEZ235 caused significant weight loss in subjects, the test compound maintained lower toxicity levels, suggesting its potential as a safer alternative for cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial and antifungal activities. Its mechanism of action involves the inhibition of essential metabolic pathways in microorganisms, leading to reduced viability and growth.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 mg/mL |
| Escherichia coli | 32 mg/mL |
| Candida albicans | 8 mg/mL |
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole with various biological targets. These studies indicate efficient binding with specific receptors associated with cancer pathways, further supporting its potential as an anticancer agent .
Insights from Molecular Docking:
- The compound demonstrates strong interactions with proteins involved in tumor progression.
- Binding affinities suggest that structural modifications could enhance therapeutic efficacy.
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Industrial methods often utilize catalytic systems to optimize reaction conditions and improve yields. The ability to synthesize derivatives efficiently opens avenues for developing new pharmaceuticals based on this scaffold .
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, affecting their function and leading to a therapeutic effect.
Comparison with Similar Compounds
Key Structural Features:
- Electron-withdrawing substituents : The trifluoromethyl (-CF₃), fluoro (-F), and bromo (-Br) groups collectively enhance the electron-deficient nature of the aromatic system, influencing reactivity and electronic properties .
Structural and Electronic Comparison
The following table summarizes structural and theoretical electronic properties of 5-bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole and related compounds:
Key Observations:
Substituent Effects: The trifluoromethyl group at position 7 in the target compound introduces strong electron-withdrawing effects, further lowering the LUMO energy and enhancing electrophilicity compared to di-substituted analogs like 5-bromo-6-fluoro-1,3-benzoxazole .
Heterocycle Core Differences :
- Benzoxazole vs. Indazole : Benzoxazoles exhibit reduced basicity compared to indazoles due to the presence of oxygen instead of a second nitrogen. This difference influences solubility and hydrogen-bonding capabilities, making indazoles more suitable for certain pharmaceutical applications .
Research Findings on Electronic Properties
Theoretical studies on benzoxazole derivatives () highlight the following:
- Charge Transfer: Electron-withdrawing substituents like -CF₃ and -F increase intramolecular charge transfer, stabilizing the molecule in excited states. Tri-substitution amplifies this effect compared to mono- or di-substituted analogs .
- Reactivity : The electron-deficient aromatic system in the target compound may favor nucleophilic aromatic substitution (NAS) at position 7, whereas di-substituted analogs (e.g., 5-bromo-6-fluoro-1,3-benzoxazole) are less reactive due to reduced electron withdrawal .
Biological Activity
5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family. Its unique structure, characterized by the presence of bromine, fluorine, and a trifluoromethyl group, significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
Biological Activities
Research indicates that 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains. Its mechanism involves disrupting essential metabolic pathways in microorganisms by inhibiting specific enzymes.
- Antifungal Properties : Studies have indicated its potential against fungal infections, particularly in immunocompromised patients. It acts by interfering with the biosynthesis of fungal cell membranes .
- Anticancer Effects : Notably, this compound has been studied for its anticancer properties, particularly against colorectal carcinoma. It inhibits key enzymes involved in cancer cell survival pathways .
The biological activity of 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole can be attributed to its interactions with biological targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for microbial metabolism and cancer cell proliferation. For instance, it has been shown to inhibit DprE1, an enzyme implicated in tuberculosis treatment .
- Binding Affinity : The presence of electronegative atoms (Br and F) enhances its binding affinity to target proteins through hydrogen bonding and van der Waals interactions.
Comparative Analysis with Similar Compounds
The following table compares 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 5-Bromo-1,3-benzoxazole | Lacks fluorine substituent |
| 6-Fluoro-1,3-benzoxazole | Lacks bromine substituent |
| 5-Chloro-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole | Similar halogenated structure but different halogens |
The unique combination of bromine and trifluoromethyl groups enhances the chemical reactivity and biological activity of 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole compared to its analogs.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Study : A study demonstrated that 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole inhibited colorectal cancer cell lines with an IC50 value indicating significant cytotoxicity against these cells .
- Antimicrobial Evaluation : In vitro tests showed that this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antimicrobial agents .
Q & A
Q. What are the key synthetic strategies for preparing 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole?
The synthesis typically involves sequential halogenation and functionalization of a benzoxazole scaffold. A common approach includes:
- Bromination and fluorination : Bromine and fluorine reagents are introduced under controlled conditions to achieve regioselective substitution. For example, Pd-catalyzed cross-coupling reactions with bromo/fluoro precursors can be employed .
- Trifluoromethylation : The trifluoromethyl group is introduced via Ullmann-type coupling or direct trifluoromethylation using CF₃Cu reagents .
- Optimized conditions : Refluxing in Et₃N/THF (1:1) with palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) ensures high yields .
Q. How can researchers confirm the molecular structure of this compound?
Characterization relies on:
Q. What pharmacological activities have been reported for benzoxazole derivatives?
Benzoxazoles exhibit:
- Analgesic/anti-inflammatory activity : Schiff’s base derivatives of benzothiazoles (structurally analogous) show moderate activity in rodent models .
- Antimicrobial properties : Fluorinated benzoxazoles may disrupt bacterial membranes, though specific data for this compound requires further study .
Advanced Research Questions
Q. How can conflicting bioactivity data in benzoxazole derivatives be resolved?
Discrepancies may arise from:
- Structural variations : Minor substituent changes (e.g., CF₃ vs. NO₂) alter electronic properties and binding affinity .
- Assay conditions : Differences in cell lines (e.g., COX-1 vs. COX-2 inhibition assays) or dosage protocols affect results .
- Data normalization : Use internal standards (e.g., indomethacin for anti-inflammatory studies) to calibrate activity metrics .
Q. What strategies optimize reaction yields in halogenated benzoxazole synthesis?
Key factors include:
- Catalyst selection : Pd(PPh₃)₂Cl₂ improves coupling efficiency for bromo/fluoro precursors .
- Solvent systems : Et₃N/THF (1:1) minimizes side reactions during reflux .
- Temperature control : Maintaining 55°C during CuI-mediated steps prevents decomposition .
Q. How do environmental factors influence the stability of this compound?
- Photodegradation : UV exposure may cleave the benzoxazole ring; stability tests under simulated sunlight are recommended .
- Hydrolytic sensitivity : Fluorine and bromine substituents increase susceptibility to hydrolysis; storage in anhydrous conditions at -20°C is advised .
Methodological Considerations
Q. What experimental design principles apply to structure-activity relationship (SAR) studies?
- Variable isolation : Systematically modify one substituent (e.g., Br → Cl) while keeping others constant to isolate effects .
- Control groups : Include unsubstituted benzoxazole and known bioactive analogs (e.g., celecoxib) for comparative analysis .
- High-throughput screening : Use automated platforms to test multiple derivatives against target enzymes (e.g., COX-2) .
Q. How can researchers address low solubility in pharmacological assays?
- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .
Key Challenges & Future Directions
- Mechanistic studies : Elucidate the role of the trifluoromethyl group in enhancing lipophilicity and target binding .
- Toxicity profiling : Assess hepatotoxicity via in vitro assays (e.g., HepG2 cell viability) before in vivo trials .
- Green synthesis : Explore solvent-free or microwave-assisted methods to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
